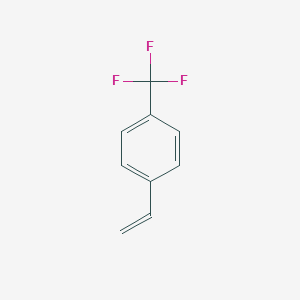

4-(Trifluoromethyl)styrene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDRCQPGANDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77884-24-3 | |

| Record name | Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77884-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50382303 | |

| Record name | 4-Trifluoromethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-50-6 | |

| Record name | 4-Trifluoromethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)styrene (CAS: 402-50-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)styrene (CAS: 402-50-6), a fluorinated monomer of significant interest in materials science, polymer chemistry, and advanced organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the thermal stability, chemical resistance, and specific optical and dielectric properties of its resultant polymers. These characteristics make it a valuable building block for high-performance materials relevant to the pharmaceutical and drug delivery sectors, such as specialized coatings, and advanced polymer-based therapeutic systems. This document details the physicochemical properties, synthesis, and polymerization of this compound, offering specific experimental protocols and characterization data.

Core Properties and Safety Data

This compound, also known as 4-vinylbenzotrifluoride, is a colorless to pale yellow liquid.[1] Its core chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 402-50-6 | [2] |

| Molecular Formula | C₉H₇F₃ | [2] |

| Molecular Weight | 172.15 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 65-66 °C at 40 mmHg | [2] |

| Density | 1.165 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.466 | [2] |

| Flash Point | 42 °C (108 °F) | [2] |

| Solubility | Insoluble in water | [2] |

| Storage Temperature | 2-8°C, light-sensitive | [2] |

| Inhibitor | Typically stabilized with 0.1% 4-tert-butylcatechol | [3] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification and Statements | Reference(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P210, P302+P352, P305+P351+P338 | [2] |

| Transportation | UN 1993, Hazard Class 3, Packing Group III | [2] |

Spectroscopic Characterization Data

Spectroscopic data is crucial for the identification and quality control of this compound.

Table 3: NMR and IR Spectral Data

| Spectrum Type | Solvent | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | CDCl₃ | Signals corresponding to vinyl and aromatic protons. | [4] |

| ¹³C NMR | CDCl₃ | Resonances for vinyl, aromatic, and trifluoromethyl carbons. | [4] |

| ¹⁹F NMR | CDCl₃ | A singlet corresponding to the -CF₃ group. | [1] |

| ATR-IR | Neat | Characteristic peaks for C=C stretching (vinyl), aromatic C-H stretching, and strong C-F stretching. | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which converts an aldehyde into an alkene.

Experimental Protocol: Wittig Synthesis

This protocol describes the synthesis of this compound from 4-(trifluoromethyl)benzaldehyde (B58038).

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.[1]

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 1 hour to form the deep red methylene-triphenylphosphorane ylide.[1]

-

Wittig Reaction: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.[1] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

References

4-(Trifluoromethyl)styrene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)styrene, a key building block in the synthesis of specialty polymers and a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical structure, nomenclature, physical and spectral properties, and provides insights into its applications.

Chemical Structure and IUPAC Name

This compound is an organic compound with the molecular formula C₉H₇F₃.[1] Its structure consists of a styrene (B11656) molecule substituted with a trifluoromethyl group at the para-position (position 4) of the benzene (B151609) ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethenyl-4-(trifluoromethyl)benzene .[2]

Common synonyms for this compound include:

-

4-Vinylbenzotrifluoride

-

p-(Trifluoromethyl)styrene

-

1-(Trifluoromethyl)-4-vinylbenzene[3]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented in the table below, facilitating easy comparison of quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇F₃ | [1] |

| Molecular Weight | 172.15 g/mol | [1] |

| CAS Number | 402-50-6 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 65-66 °C at 40 mmHg | [1] |

| Density | 1.165 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.466 | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.36 (s, 4H), 6.76 – 6.67 (m, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H), 5.20 (dd, J = 10.9, 1.0 Hz, 1H) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 135.79, 133.28, 133.19, 129.73, 128.91, 126.92, 126.65, 116.64 | [5] |

| Infrared (IR) Spectrum | Conforms to structure | [6] |

| Mass Spectrometry (MS) | Conforms to structure | [3] |

Experimental Protocols

Purification of this compound is typically achieved through standard laboratory techniques such as distillation under reduced pressure to remove lower and higher boiling point impurities. For higher purity, column chromatography on silica (B1680970) gel may be employed. Commercial preparations are often stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) to prevent polymerization during storage.[2]

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research and development:

-

Polymer Science : It is primarily used as a monomer for the production of specialty polymers.[6][8] The incorporation of the trifluoromethyl group can impart unique properties to the resulting polymers, such as enhanced chemical resistance, thermal stability, and altered optical properties.[6][9] These polymers find applications in high-performance coatings, adhesives, and electronic components.[6]

-

Drug Discovery and Agrochemicals : In the realm of medicinal chemistry and agrochemical synthesis, the trifluoromethyl group is a crucial substituent. Its presence in a molecule can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets.[10] this compound acts as a key intermediate for introducing this important functional group into more complex molecules.[]

Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the free-radical polymerization of this compound to produce a trifluoromethyl-substituted polystyrene.

Caption: Generalized workflow for the synthesis and characterization of poly(this compound).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 98+%, stabilized with 0.1% 4-tert-butylcatechol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 402-50-6 [m.chemicalbook.com]

- 8. 402-50-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Vinylbenzotrifluoride: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Vinylbenzotrifluoride, also known as 4-(trifluoromethyl)styrene. It details established synthetic routes, including the Wittig and Heck reactions, with specific experimental protocols. Purification techniques and analytical characterization methods are also thoroughly discussed. Furthermore, this guide explores the reactivity of 4-Vinylbenzotrifluoride in cycloaddition reactions, providing a detailed protocol for a Diels-Alder reaction. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development who are interested in utilizing this versatile fluorinated monomer.

Introduction

4-Vinylbenzotrifluoride (4-VBF) is a fluorinated styrene (B11656) derivative that has garnered significant interest in materials science and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties and enhances the thermal and chemical stability of polymers derived from this monomer. In the context of drug development, the trifluoromethyl group is a common motif used to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers an in-depth look at the essential properties and synthetic methodologies related to 4-VBF.

Physical and Chemical Properties

4-Vinylbenzotrifluoride is a colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of 4-Vinylbenzotrifluoride

| Property | Value | Reference |

| Synonyms | This compound, 1-Ethenyl-4-(trifluoromethyl)benzene | [1] |

| CAS Number | 402-50-6 | [1] |

| Molecular Formula | C₉H₇F₃ | [1] |

| Molecular Weight | 172.15 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 65-66 °C at 40 mmHg | [1][2] |

| Density | 1.165 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.466 | [1][2] |

| Solubility | Insoluble in water. | [1] |

Table 2: Safety and Handling Information for 4-Vinylbenzotrifluoride

| Property | Value | Reference |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |

| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [1] |

| Inhibitor | Often stabilized with 0.1% 4-tert-butylcatechol (B165716) (TBC) to prevent polymerization. | [2] |

Synthesis of 4-Vinylbenzotrifluoride

Several synthetic routes are available for the preparation of 4-Vinylbenzotrifluoride. The Wittig reaction and the Heck reaction are two common and effective methods.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of 4-Vinylbenzotrifluoride, 4-(trifluoromethyl)benzaldehyde (B58038) is reacted with a phosphorus ylide generated from methyltriphenylphosphonium (B96628) bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 1 hour.[3]

-

-

Wittig Reaction:

-

Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.[3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the aldehyde.[3]

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[3]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-Vinylbenzotrifluoride.

-

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. 4-Vinylbenzotrifluoride can be synthesized via the Heck coupling of 4-bromobenzotrifluoride (B150022) with ethylene (B1197577).

Materials:

-

4-Bromobenzotrifluoride

-

Ethylene gas

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

To a high-pressure reactor, add 4-bromobenzotrifluoride (1.0 equivalent), palladium(II) acetate (0.01-0.05 equivalents), triphenylphosphine (0.02-0.10 equivalents), and triethylamine (1.5 equivalents) in anhydrous DMF.

-

-

Reaction Execution:

-

Seal the reactor and purge with ethylene gas several times.

-

Pressurize the reactor with ethylene gas (typically 1-10 atm).

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the ethylene gas.

-

Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to obtain 4-Vinylbenzotrifluoride.

-

Purification and Analysis

Purification

Crude 4-Vinylbenzotrifluoride obtained from synthesis often contains unreacted starting materials and byproducts. The following methods are commonly used for its purification.

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying 4-Vinylbenzotrifluoride on a larger scale. This technique allows the compound to be distilled at a lower temperature, thus preventing potential polymerization.[4][5]

Experimental Protocol:

-

Set up a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.[4]

-

Add the crude 4-Vinylbenzotrifluoride and a magnetic stir bar to the distillation flask. It is advisable to add a polymerization inhibitor, such as 4-tert-butylcatechol, if not already present.

-

Connect the apparatus to a vacuum pump and gradually reduce the pressure.[4]

-

Once the desired pressure is stable (e.g., 40 mmHg), begin heating the distillation flask with a heating mantle.[1]

-

Collect the fraction that distills at a constant temperature (65-66 °C at 40 mmHg) as the pure 4-Vinylbenzotrifluoride.[1]

For smaller scale purification or to remove non-volatile impurities, flash column chromatography is an effective method.

Experimental Protocol:

-

Prepare a silica gel column in a suitable non-polar solvent, such as hexanes.

-

Dissolve the crude 4-Vinylbenzotrifluoride in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).[6] The non-polar nature of 4-Vinylbenzotrifluoride allows it to elute quickly.

-

Collect the fractions and monitor them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The purity and identity of 4-Vinylbenzotrifluoride are typically confirmed using spectroscopic and chromatographic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic protons: ~7.3-7.6 ppm (multiplets)

-

Vinyl proton (CH=): ~6.7 ppm (dd)

-

Vinyl protons (=CH₂): ~5.8 ppm (d) and ~5.4 ppm (d)

-

-

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic and vinyl carbons, as well as the trifluoromethyl carbon.

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃.[7]

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic carbons: ~125-140 ppm

-

Vinyl carbons: ~115 ppm and ~136 ppm

-

Trifluoromethyl carbon: ~124 ppm (quartet due to C-F coupling)

-

-

GC-MS is a powerful tool for assessing the purity of 4-Vinylbenzotrifluoride and identifying any volatile impurities.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Chemical Reactivity and Applications

4-Vinylbenzotrifluoride serves as a versatile monomer in polymerization reactions and as a dienophile in cycloaddition reactions.

Diels-Alder Reaction

The electron-withdrawing trifluoromethyl group activates the vinyl group of 4-Vinylbenzotrifluoride, making it a good dienophile for Diels-Alder reactions. This reaction provides a route to various functionalized cyclic and bicyclic compounds.

Materials:

-

4-Vinylbenzotrifluoride

-

Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Vinylbenzotrifluoride (1.0 equivalent) in toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the solution.

-

-

Reaction Execution:

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.[8]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter and concentrate the solution. The crude product, a mixture of endo and exo isomers, can be purified by flash column chromatography on silica gel.

-

Conclusion

4-Vinylbenzotrifluoride is a valuable building block in organic and polymer chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical, step-by-step protocols for its synthesis, purification, and a key cycloaddition reaction. The information and experimental procedures presented herein are intended to facilitate the work of researchers and professionals engaged in the synthesis and application of this important fluorinated compound.

References

- 1. gcms.cz [gcms.cz]

- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. murov.info [murov.info]

- 5. benchchem.com [benchchem.com]

- 6. Chromatography [chem.rochester.edu]

- 7. youtube.com [youtube.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Profile of 4-(Trifluoromethyl)styrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethyl)styrene, a versatile building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and experimental insights for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 8.1 | 2H, Ar-H |

| 7.50 | d | 8.2 | 2H, Ar-H |

| 6.75 | dd | 17.6, 10.9 | 1H, -CH= |

| 5.85 | d | 17.4 | 1H, =CH₂ (trans) |

| 5.39 | d | 10.8 | 1H, =CH₂ (cis) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.03 | Ar-C (quaternary) |

| 135.71 | -CH= |

| 129.56 (q, J = 32.3 Hz) | Ar-C-CF₃ |

| 126.48 | Ar-CH |

| 125.65 (q, J = 3.8 Hz) | Ar-CH |

| 124.1 (q, J = 272.0 Hz) | -CF₃ |

| 116.58 | =CH₂ |

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Experimental Protocol

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube.

Instrumentation:

-

Spectrometer: Bruker Avance III HD 300 or 400 NMR spectrometer (or equivalent).[1]

-

Probe: 5 mm BBO probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is utilized.

-

Number of Scans (NS): 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is employed between scans.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

-

Temperature: The experiment is conducted at room temperature (approximately 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is used.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width: A spectral width of 200-240 ppm is used to cover the entire range of carbon chemical shifts.

-

Temperature: The experiment is performed at room temperature (approximately 298 K).

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch (aromatic and vinyl) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1615, 1410 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1325 | Strong | C-F stretch (asymmetric) |

| ~1160, 1125 | Strong | C-F stretch (symmetric) |

| ~1070 | Strong | C-F stretch |

| ~995, 915 | Strong | =C-H bend (vinyl out-of-plane) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic out-of-plane) |

Experimental Protocol

Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is the most convenient method. A single drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

ATR-FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added for both the background and the sample spectra.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The final spectrum is typically presented in transmittance or absorbance mode. An ATR correction may be applied to the spectrum to better resemble a transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Data Presentation

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 80 | [M - F]⁺ |

| 151 | 40 | [M - HF]⁺ or [M - C₂H₃]⁺ |

| 122 | 35 | [M - CF₂]⁺ |

| 103 | 25 | [C₈H₇]⁺ |

| 102 | 30 | [C₈H₆]⁺ |

Experimental Protocol

Instrumentation:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatograph: An Agilent or Shimadzu GC system (or equivalent) coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this aromatic compound.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

GC-MS Acquisition Parameters:

-

Injection Mode: Split injection with a split ratio of 50:1 to 100:1 is typically used to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 4-(trifluoromethyl)styrene, a key building block in the development of pharmaceuticals and advanced materials. This document offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the efficient production of high-purity this compound.

Introduction

This compound is a valuable monomer and intermediate in organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making it a desirable moiety in drug discovery and materials science. This guide details three common synthetic pathways—the Grignard reaction, the Wittig reaction, and the Heck reaction—and outlines standard purification techniques to obtain the compound in high purity.

Synthetic Methodologies

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Grignard Reaction Route

This two-step approach involves the formation of a Grignard reagent from a suitable halo-substituted benzotrifluoride, followed by its reaction with an appropriate electrophile to generate a secondary alcohol, which is then dehydrated to yield the desired styrene.

Caption: Grignard reaction pathway for this compound synthesis.

Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)ethanol

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few milliliters of anhydrous tetrahydrofuran (B95107) (THF).

-

Add a small portion of a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous THF to the dropping funnel and add it to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude 1-(4-(trifluoromethyl)phenyl)ethanol.

Step 2: Dehydration to this compound

-

To the crude alcohol from the previous step, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture under vacuum (for high-boiling alcohols) or at atmospheric pressure with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Wittig Reaction Route

The Wittig reaction provides a reliable method for the formation of alkenes from carbonyl compounds. In this case, 4-(trifluoromethyl)benzaldehyde (B58038) is reacted with a phosphonium (B103445) ylide generated from methyltriphenylphosphonium (B96628) bromide.

Caption: Wittig reaction pathway for this compound synthesis.

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (1.05 eq), dropwise to the suspension. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain a crude mixture of this compound and triphenylphosphine oxide.

Heck Reaction Route

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of this compound, 4-bromobenzotrifluoride can be coupled with ethylene (B1197577) or a vinyl boronic acid derivative.

Caption: Heck reaction pathway for this compound synthesis.

-

To a Schlenk flask, add 4-bromobenzotrifluoride (1.0 eq), a palladium catalyst such as palladium(II) acetate (B1210297) (0.02 eq), a phosphine (B1218219) ligand such as triphenylphosphine (0.04 eq), and a base such as potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as N,N-dimethylformamide (DMF).

-

Introduce the alkene source. If using ethylene, bubble the gas through the reaction mixture. If using a vinylboronic acid derivative, add it to the flask.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

Purification Methodologies

Purification of the crude this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. The two most common methods are fractional distillation under reduced pressure and flash column chromatography.

Fractional Distillation under Reduced Pressure

This method is effective for separating liquids with different boiling points and is particularly suitable for the purification of this compound, which has a relatively high boiling point at atmospheric pressure.

Caption: General workflow for the purification of this compound.

-

Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly greased.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system. The boiling point of this compound is approximately 65-66 °C at 40 mmHg.[1][2]

-

Gently heat the distillation flask in a heating mantle or oil bath.

-

Collect the fractions that distill at the expected boiling point and pressure.

-

Monitor the purity of the collected fractions by GC-MS or NMR spectroscopy.

-

Combine the pure fractions to obtain the purified this compound.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. It is particularly useful for removing non-volatile impurities.

-

Select an appropriate eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., hexanes/ethyl acetate). A suitable Rf value for the product is typically around 0.2-0.3.

-

Pack a glass column with silica (B1680970) gel using the chosen eluent.

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Grignard Reaction | 4-Bromobenzotrifluoride, Mg, Acetaldehyde | 60-75 | >95 | Readily available starting materials, scalable. | Two-step process, requires strictly anhydrous conditions. |

| Wittig Reaction | 4-(Trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide, n-BuLi | 70-85 | >98 | High yields and purity, good functional group tolerance. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |

| Heck Reaction | 4-Bromobenzotrifluoride, Ethylene/Vinylboronic acid, Pd catalyst | 50-70 | >97 | Catalytic process, good for functionalized substrates. | Requires transition metal catalyst which must be removed, may require pressure for gaseous reactants. |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₇F₃ |

| Molecular Weight | 172.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65-66 °C at 40 mmHg[1][2] |

| Density | 1.165 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.466[1] |

Conclusion

This guide has provided a detailed overview of the synthesis and purification of this compound. The Grignard, Wittig, and Heck reactions all offer viable pathways to this important building block, each with its own set of advantages and challenges. The choice of synthetic route will depend on the specific requirements of the researcher. Following synthesis, either fractional distillation under reduced pressure or flash column chromatography can be employed to obtain high-purity this compound, suitable for use in demanding applications such as pharmaceutical and materials synthesis.

References

A Technical Guide to 4-(Trifluoromethyl)styrene for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Modern Chemistry and Pharmaceutical Development

Introduction: 4-(Trifluoromethyl)styrene is a fluorinated organic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, dramatically alters the electronic properties, lipophilicity, and metabolic stability of parent molecules. These characteristics make it a valuable monomer for the synthesis of specialty polymers and an attractive building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, pricing, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The material is typically sold with a purity of 98% or higher and often contains a stabilizer, such as 4-tert-butylcatechol, to prevent polymerization during storage. Pricing is quantity-dependent, with significant per-gram cost reductions at larger scales. Researchers should note that prices can fluctuate based on market conditions and supplier.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich | 369608 | 98% | 1 g | ~$90.70 (£82.10) | $90.70 |

| TCI America | T3355 | >98.0% (GC) | 1 g | $98.00 | $98.00 |

| 5 g | $336.00 | $67.20 | |||

| Apollo Scientific | PC8732 | 98% | 250 mg | ~$18.85 (£15.00) | $75.40 |

| 1 g | ~$31.42 (£25.00) | $31.42 | |||

| 5 g | ~$69.12 (£55.00) | $13.82 | |||

| 10 g | ~$135.70 (£108.00) | $13.57 | |||

| 25 g | ~$182.16 (£145.00) | $7.29 | |||

| Fisher Scientific | AC398460010 | 98+% | 1 g | Price available upon login | - |

| ChemicalBook | CB9122239 | 99% | 1 g | ~$1.00 | $1.00 |

Note: Prices are approximate and subject to change. Conversion from GBP to USD is based on current exchange rates. Bulk pricing should be requested directly from the suppliers.

Experimental Protocols

The synthesis of this compound and its subsequent polymerization are key processes for its application in research and development. Below are detailed methodologies for these transformations.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound, this involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with a phosphorus ylide.

Materials:

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

4-(Trifluoromethyl)benzaldehyde

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Celite

Procedure:

-

Ylide Formation: To a dried, three-necked round-bottomed flask under an argon atmosphere, add (iodomethyl)triphenylphosphonium iodide (1.2 equivalents) and anhydrous THF. Cool the resulting suspension to -78 °C in a dry ice/acetone bath. Slowly add a solution of NaHMDS (1.1 equivalents) in THF, maintaining the temperature below -75 °C. Stir the mixture at this temperature for 1 hour to form the ylide.

-

Wittig Reaction: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO4, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Radical Polymerization of this compound

Free radical polymerization is a common method to produce poly(this compound). The choice of initiator and reaction conditions can be tailored to control the polymer's molecular weight and dispersity.[1]

Materials:

-

This compound, inhibitor removed

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl peroxide (BPO), recrystallized

-

Toluene or another suitable solvent, anhydrous

-

Methanol

Procedure:

-

Monomer Preparation: Remove the polymerization inhibitor from this compound by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound and the radical initiator (e.g., AIBN, typically 0.1-1 mol%) in anhydrous toluene.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

-

Polymerization: After degassing, place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for the desired time (typically several hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as NMR or GC.

-

Isolation of Polymer: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum to a constant weight.

Applications in Drug Development and Signaling Pathway Modulation

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties.[2] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable interactions.[3][4] Consequently, trifluoromethylated compounds are prevalent in pharmaceuticals.[5]

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate. Polymers derived from this monomer, such as poly(this compound), are being explored for drug delivery applications. Polystyrene-based nanoparticles and microspheres are known drug delivery vehicles, and the incorporation of the trifluoromethyl group can enhance the lipophilicity and stability of these systems, potentially improving drug encapsulation and release profiles.[6][7][8]

Hypothetical Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Many small molecule kinase inhibitors feature trifluoromethylated aromatic rings, which can contribute to their binding affinity and selectivity.

While there is no direct evidence of this compound modulating this pathway, a hypothetical scenario can be envisioned where a drug molecule derived from it, or a functionalized poly(this compound) nanoparticle, could act as an inhibitor.

Below is a conceptual diagram illustrating a potential point of intervention for a hypothetical inhibitor derived from this compound within the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In this model, the hypothetical inhibitor, incorporating the 4-(trifluoromethyl)phenyl moiety, is depicted as targeting Raf kinase. The trifluoromethyl group could enhance the binding of the inhibitor to the ATP-binding pocket of Raf, preventing its activation and thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common mechanism for many kinase inhibitors used in oncology.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential in both materials science and drug discovery. Its unique properties, conferred by the trifluoromethyl group, make it an attractive monomer for the synthesis of advanced polymers and a valuable precursor for the development of novel therapeutics. The synthetic routes to this compound and its polymers are well-established, allowing for its broad application in research and development. As the demand for fluorinated compounds in pharmaceuticals and high-performance materials continues to grow, the importance of this compound is likely to increase.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 7. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(styrene)-b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

The Dual Nature of the Trifluoromethyl Group in Styrenic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into styrenic systems profoundly alters their chemical reactivity and properties, presenting both unique challenges and significant opportunities in materials science and drug development. This technical guide provides a comprehensive overview of the core principles governing the reactivity of trifluoromethylated styrenes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts.

Core Principles: Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct electronic and steric characteristics.

Electronic Effects: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry.[1] This is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the rest of the molecule. In the context of a styrene (B11656) system, this has several important consequences:

-

Activation of the Aromatic Ring: The CF₃ group deactivates the aromatic ring towards electrophilic substitution.

-

Polarization of the Vinyl Group: The electron-withdrawing nature of the CF₃ group polarizes the carbon-carbon double bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

-

Stabilization of Anionic Intermediates: The CF₃ group can stabilize adjacent carbanions, influencing the regioselectivity of certain reactions.

Steric Effects: The trifluoromethyl group is significantly larger than a hydrogen atom and sterically more demanding than a methyl group. This steric bulk plays a crucial role in the reactivity of α-trifluoromethylstyrene, most notably by preventing its homopolymerization.[2][3]

Synthesis of α-Trifluoromethylstyrenes

A general and widely used method for the synthesis of α-trifluoromethylstyrenes and their derivatives is the palladium-catalyzed Suzuki coupling of an arylboronic acid with 2-bromo-3,3,3-trifluoropropene.[4]

Experimental Protocol: General Synthesis of Substituted α-Trifluoromethylstyrenes[4]

Materials:

-

Arylboronic acid (8 mmol)

-

2-bromo-3,3,3-trifluoropropene (1.65 mL, 16 mmol)

-

Dry Tetrahydrofuran (THF) (24 mL)

-

Potassium carbonate (K₂CO₃) solution (2.0 M, 16 mL)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (168 mg, 0.24 mmol)

Procedure:

-

To a 100 mL flask equipped with a magnetic stir bar, add the arylboronic acid, 2-bromo-3,3,3-trifluoropropene, dry THF, K₂CO₃ solution, and PdCl₂(PPh₃)₂.

-

The mixture is subjected to three freeze-pump-thaw cycles to ensure an inert atmosphere.

-

The reaction vessel is backfilled with argon.

-

The resulting solution is stirred at 65 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is worked up using standard procedures (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sulfate, and concentration under reduced pressure).

-

The crude product is purified by column chromatography to yield the desired substituted α-trifluoromethylstyrene.

Workflow for the Synthesis of α-Trifluoromethylstyrene

Caption: A generalized workflow for the synthesis of α-trifluoromethylstyrene.

Polymerization Behavior

A defining characteristic of α-trifluoromethylstyrene (TFMST) is its inability to undergo radical homopolymerization.[2][3] This is attributed to the steric hindrance and the strong electron-withdrawing nature of the α-trifluoromethyl group. However, TFMST can readily participate in copolymerization with other monomers, such as styrene (ST), to produce partially fluorinated polymers.[2][4]

Nitroxide-mediated polymerization (NMP) has been shown to be an effective method for the controlled radical copolymerization of TFMST and ST.[2][4] The TFMST content in the resulting copolymer can be controlled by adjusting the monomer feed ratio.[2]

Quantitative Data: Copolymerization of Styrene (ST) and α-Trifluoromethylstyrene (TFMST)[4]

| ST:TFMST Monomer Ratio (mol:mol) | Yield (%) | TFMST in Copolymer (mol%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 100:0 | 65 | 0 | 8300 | 1.07 |

| 90:10 | 56 | 9 | 7300 | 1.14 |

| 80:20 | 38 | 21 | 6000 | 1.18 |

| 70:30 | 25 | 32 | 5500 | 1.25 |

| 50:50 | 10 | 40 | 4500 | 1.35 |

Data obtained from nitroxide-mediated polymerization.

Experimental Protocol: Nitroxide-Mediated Copolymerization of ST and TFMST[4]

Materials:

-

Styrene (ST) and α-Trifluoromethylstyrene (TFMST) in desired ratio (total 10 mmol)

-

N-(tert-butyl)-N-(1-diethoxyphosphoryl-2,2-dimethylpropyl)-O-(1-phenylethyl)hydroxylamine (initiator 3d in the source) (0.1 mmol)

Procedure:

-

To a 10 mL flask equipped with a magnetic stir bar, add the initiator and the monomers.

-

The mixture is subjected to three freeze-pump-thaw cycles.

-

The reaction vessel is backfilled with argon.

-

The resulting solution is stirred at 110 °C for 6 hours.

-

After cooling the reaction mixture to room temperature, it is dissolved in a small amount of CH₂Cl₂ and precipitated in cold hexane.

-

The resulting polymer is collected and dried under vacuum.

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl group in styrenic systems is not merely a passive substituent; it can actively participate in a variety of chemical transformations, most notably through the activation of its C-F bonds. These reactions provide access to a wide range of valuable difluoro- and monofluoromethylated building blocks.

C-F Bond Activation and Functionalization

The C-F bond in a trifluoromethyl group can be selectively activated and functionalized, often through radical intermediates.[5][6] This defluorinative functionalization is a powerful strategy for the synthesis of gem-difluoroalkenes.

Mechanism of Radical-Mediated C-F Bond Activation

Caption: A simplified mechanism of radical-mediated C-F bond activation.

Applications in Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[7] The unique properties of the CF₃ group can lead to:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, often leading to a longer in vivo half-life of the drug.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Binding Affinity: The steric and electronic properties of the CF₃ group can lead to more favorable interactions with the binding site of a target protein or enzyme.[1]

-

Altered pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the drug at physiological pH.

Influence of the Trifluoromethyl Group on Drug-Receptor Interactions

Caption: Logical relationships of how a CF3 group can enhance drug properties.

References

- 1. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Polymerization Techniques for 4-(Trifluoromethyl)styrene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 4-(trifluoromethyl)styrene (4-TFMS). The incorporation of the trifluoromethyl (-CF₃) group into polystyrene imparts unique properties, including altered lipophilicity, solubility, and metabolic stability, making it a monomer of significant interest in the development of advanced materials for drug delivery, specialty coatings, and biomedical devices.[1][2] This guide covers a range of polymerization techniques, from conventional free-radical methods to more advanced controlled radical and ionic polymerizations.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ), which is crucial for high-performance applications.[3] The main CRP methods applicable to styrenic monomers are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[3][4]

Atom Transfer Radical Polymerization (ATRP)

Application Notes:

ATRP is a robust and versatile CRP method for polymerizing styrenic monomers.[5] It utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process.[5] This allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5).[6] The trifluoromethyl group on the styrene (B11656) ring is not expected to interfere with the ATRP mechanism, allowing for the creation of block copolymers and other complex architectures. For substituted styrenes, reaction temperatures can be lowered from the typical 110-130 °C to as low as ambient temperature by selecting highly active catalyst systems, which can help minimize side reactions.[6][7]

Representative Data for Styrenic Monomer ATRP:

The following table presents typical data for the ATRP of styrene, which can be used as a starting point for optimizing the polymerization of this compound.

| Entry | Initiator | Catalyst/Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 1-Phenylethyl bromide | Cu(I)Br / 2 dNbpy | 110 | 4 | 95 | 9,200 | 1.04 |

| 2 | Ethyl 2-bromoisobutyrate | Cu(I)Br / PMDETA | 90 | 6 | 89 | 8,800 | 1.20 |

| 3 | p-Toluenesulfonyl chloride | Cu(I)Cl / dNbpy | 130 | 8 | 92 | 10,500 | 1.05 |

Data is representative for styrene polymerization and sourced from general ATRP literature.[7]

Experimental Protocol: ATRP of this compound

This protocol is a general procedure for the ATRP of styrenic monomers and can be adapted for 4-TFMS.[8]

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add Cu(I)Br (14.3 mg, 0.1 mmol) and a magnetic stir bar.

-

Monomer and Initiator Addition: To the flask, add this compound (1.72 g, 10 mmol), ethyl 2-bromoisobutyrate initiator (195 mg, 1 mmol), and anisole (B1667542) (5 mL) as the solvent.

-

Ligand Addition and Degassing: Add the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (20.8 µL, 0.1 mmol).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired time (e.g., 6-12 hours). Monitor the reaction progress by taking samples periodically for ¹H NMR (conversion) and GPC (molecular weight and Đ) analysis.

-

Termination and Purification: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Dilute the mixture with tetrahydrofuran (B95107) (THF), and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol (B129727). Collect the white precipitate by filtration and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Application Notes:

RAFT polymerization is arguably the most versatile CRP technique due to its tolerance of a wide variety of functional groups and reaction conditions.[9] The process is controlled by a chain transfer agent (CTA), typically a dithioester or trithiocarbonate (B1256668), which mediates the exchange between active and dormant polymer chains.[9] The choice of RAFT agent is critical and depends on the monomer being polymerized.[10] For styrenic monomers like 4-TFMS, dithiobenzoates and trithiocarbonates are effective CTAs.[9][10] RAFT allows for the synthesis of polymers with low dispersity and high end-group fidelity, making it ideal for creating block copolymers.[11]

Representative Data for Styrenic Monomer RAFT Polymerization:

| Entry | RAFT Agent (CTA) | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | CPDB | AIBN | 740:1.9:1 | 60 | 24 | ~85 | 29,300 | 1.17 |

| 2 | DDMAT | AIBN | 200:1:0.1 | 70 | 20 | >90 | 21,000 | 1.10 |

| 3 | CPTC | ACHN | 100:1:0.1 | 103 | 8 | 88 | 15,500 | 1.13 |

Data is representative for fluorinated styrene and styrene copolymerization.[9][11] M: Monomer, I: Initiator. CPDB: Cumyl phenyl dithioacetate, DDMAT: 2-Dodecylthiocarbonothioylthio-2-methylpropionic acid, CPTC: 2-Cyano isopropyl dodecyl trithiocarbonate, ACHN: 1,1′-Azobis(cyclohexanecarbonitrile).

Experimental Protocol: RAFT Polymerization of this compound

This protocol is a general procedure for the RAFT polymerization of styrenic monomers.[10][12]

-

Reagent Preparation: In a Schlenk tube, combine this compound (1.72 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent (34.6 mg, 0.1 mmol), and azobisisobutyronitrile (AIBN) as the initiator (4.1 mg, 0.025 mmol).[4]

-

Solvent Addition: Add 1,4-dioxane (B91453) (2.5 mL) as the solvent.

-

Degassing: Seal the tube with a rubber septum and degas the solution by purging with argon or nitrogen for 20-30 minutes, or by performing three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed tube in a preheated oil bath at 75°C and stir for the desired duration (e.g., 12-24 hours).

-

Termination and Isolation: Stop the reaction by cooling the tube in an ice bath. Precipitate the polymer by pouring the reaction mixture into cold methanol.

-

Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate it into cold methanol to remove any unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Nitroxide-Mediated Polymerization (NMP)

Application Notes:

NMP is a CRP method that uses a stable nitroxide radical to reversibly trap the growing polymer chain end, establishing an equilibrium between active and dormant species.[13] This technique is particularly well-suited for styrenic monomers.[13] The polymerization is typically initiated by an alkoxyamine initiator or a conventional radical initiator in the presence of a free nitroxide.[14] A key advantage of NMP is that it is a metal-free system. However, it often requires higher temperatures (110-130°C) compared to ATRP or RAFT.[14] While homopolymerization of α-(trifluoromethyl)styrene does not proceed, its copolymerization with styrene via NMP is effective, suggesting that this compound should homopolymerize successfully.[4][15]

Representative Data for Styrene/TFMST Copolymerization by NMP:

| Entry | Monomer Ratio (St:TFMST) | Initiator | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:0 | BlocBuilder MA | 110 | 6 | 65 | 8,300 | 1.07 |

| 2 | 90:10 | BlocBuilder MA | 110 | 6 | 56 | 7,300 | 1.14 |

| 3 | 80:20 | BlocBuilder MA | 110 | 6 | 45 | 6,500 | 1.19 |

Data is for the copolymerization of styrene (St) and α-trifluoromethylstyrene (TFMST). Homopolymerization of 4-TFMS is expected to yield similar control.[4]

Experimental Protocol: NMP of this compound

This protocol is adapted from the NMP of styrene and its derivatives.[4]

-

Reagent Addition: In a 10 mL flask equipped with a magnetic stir bar, add the alkoxyamine initiator, such as BlocBuilder MA® (38.1 mg, 0.1 mmol), and this compound (1.72 g, 10 mmol).

-

Degassing: Freeze the mixture using liquid nitrogen and evacuate the flask under high vacuum. Allow it to warm to room temperature under vacuum. Repeat this freeze-pump-thaw process three times.

-

Polymerization: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). Place the flask in a preheated oil bath at 110°C and stir for 6-12 hours.

-

Termination and Purification: Cool the reaction mixture to room temperature. Dissolve the viscous product in a small amount of CH₂Cl₂.

-

Isolation: Precipitate the polymer into cold hexane (B92381) or methanol. Collect the resulting polymer by filtration and dry it under vacuum.

Visualization of CRP Mechanisms

Conventional Free-Radical Polymerization

Application Notes:

Conventional (or "classic") free-radical polymerization is a straightforward and widely used method for polymerizing vinyl monomers. It is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[16] While this method is simple and cost-effective, it offers poor control over the polymer's molecular weight and dispersity, typically resulting in polymers with a broad dispersity (Đ > 1.5). This lack of control can be a significant drawback for applications requiring well-defined materials. However, for bulk material synthesis where precise architecture is not critical, this method remains valuable.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a typical bulk polymerization of a styrenic monomer.[17]

-

Preparation: To a test tube or small flask, add this compound (4.0 g, 23.2 mmol).

-

Initiator Addition: Add the initiator, AIBN (35 mg, 0.21 mmol). Stir with a glass rod until the initiator is fully dissolved.

-

Polymerization: Place the container in a preheated water or oil bath at ~80°C. The solution will become noticeably more viscous over 20-30 minutes as the polymer forms.

-

Quenching: After the desired time, remove the container from the bath and quench the reaction by placing it in an ice-water bath.

-

Dissolution and Purification: Add toluene (B28343) (~30 mL) to dissolve the polymer. Once dissolved, pour the solution into a beaker containing an excess of a non-solvent like methanol or propanol (B110389) while stirring vigorously.

-

Isolation: The poly(4-trifluoromethyl)styrene will precipitate as a white solid. Decant the solvent and wash the polymer precipitate with fresh methanol several times.

-

Drying: Collect the polymer on a filter paper and dry it in a vacuum oven until a constant weight is achieved.

Ionic Polymerization

Ionic polymerization proceeds via ionic active centers (anionic or cationic) and is highly sensitive to impurities. These methods can produce polymers with very narrow molecular weight distributions and are often "living," meaning the polymer chains remain active as long as monomer is available.[18]

Cationic Polymerization

Application Notes:

Cationic polymerization is initiated by electrophilic agents, such as Lewis acids (e.g., SnCl₄, AlCl₃) in the presence of a co-initiator like water.[19] Styrenic monomers with electron-donating groups polymerize well via this mechanism. The electron-withdrawing nature of the -CF₃ group at the para-position deactivates the vinyl group towards electrophilic attack, making cationic polymerization of 4-TFMS challenging and generally less favorable than for styrene or p-methylstyrene.[8] Reactions must be conducted at very low temperatures (e.g., -78°C) to suppress chain transfer reactions that can broaden the molecular weight distribution.[19]

Experimental Protocol: Cationic Polymerization of this compound

This protocol is a generalized procedure for styrenic monomers and would require significant optimization for 4-TFMS due to its electronic properties.[19][20]

-

Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, all under a positive pressure of dry nitrogen.

-

Solvent and Monomer: Cool the flask to -78°C using a dry ice/acetone bath. Add dry dichloromethane (B109758) (CH₂Cl₂) as the solvent, followed by purified this compound.

-

Initiation: Prepare a stock solution of the initiator, tin(IV) chloride (SnCl₄), in dry CH₂Cl₂. Using a pre-chilled syringe, slowly add the initiator solution to the cold, stirring monomer solution.

-

Polymerization: Allow the reaction to proceed for 1-2 hours at -78°C. The reaction is often indicated by a color change.

-

Termination: Quench the reaction by adding a few milliliters of pre-chilled methanol.

-

Isolation: Allow the mixture to warm to room temperature and then pour it into a large volume of methanol to precipitate the polymer.

-

Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Anionic Polymerization

Application Notes: